REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][C:9]1[O:10][C:11]([C:14]2[CH:15]=[C:16]3[C:21](=[CH:22][CH:23]=2)[N:20]=[CH:19][N:18]=[C:17]3[NH:24][C:25]2[CH:30]=[CH:29][C:28]([O:31][CH2:32][C:33]3[CH:38]=[CH:37][CH:36]=[C:35]([F:39])[CH:34]=3)=[C:27]([Cl:40])[CH:26]=2)=[CH:12][CH:13]=1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:7][CH2:8][C:9]1[O:10][C:11]([C:14]2[CH:15]=[C:16]3[C:21](=[CH:22][CH:23]=2)[N:20]=[CH:19][N:18]=[C:17]3[NH:24][C:25]2[CH:30]=[CH:29][C:28]([O:31][CH2:32][C:33]3[CH:38]=[CH:37][CH:36]=[C:35]([F:39])[CH:34]=3)=[C:27]([Cl:40])[CH:26]=2)=[CH:12][CH:13]=1
|
Name
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(5-(4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-quinazolin-6-yl)-furan-2-ylmethyl)-carbamic acid tert-butyl ester
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Quantity
|
0.0218 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC=1OC(=CC1)C=1C=C2C(=NC=NC2=CC1)NC1=CC(=C(C=C1)OCC1=CC(=CC=C1)F)Cl)=O
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Name
|
|
Quantity
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2 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
2 mL
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Type
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reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent is removed under a nitrogen stream
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Type
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ADDITION
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Details
|
to the residue are added consecutively saturated aqueous potassium carbonate solution and DCM
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Type
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EXTRACTION
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Details
|
The resulting mixture is extracted with DCM containing 5% THF
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic extracts are dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=CC=C(O1)C=1C=C2C(=NC=NC2=CC1)NC1=CC(=C(C=C1)OCC1=CC(=CC=C1)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.037 mmol | |
AMOUNT: MASS | 17.6 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |